1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes an isoquinoline core with ethyl and methoxy substituents, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core. This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions . Another approach is the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the ethyl substituent, which may affect its biological activity.
1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Has a methyl group instead of an ethyl group, leading to different chemical properties.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, which can significantly alter its reactivity and biological effects .
Properties
IUPAC Name |
1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h7-8,11,14H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZZOBOIXZUSIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC(=C(C=C2CCN1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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